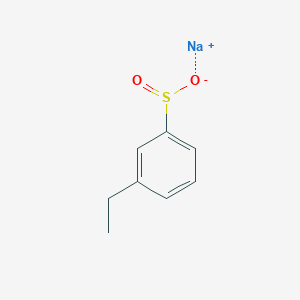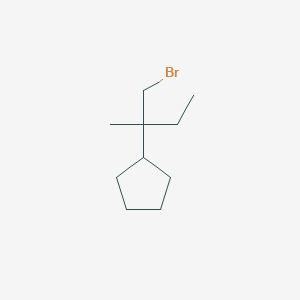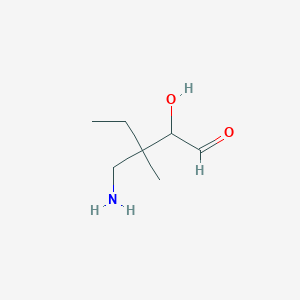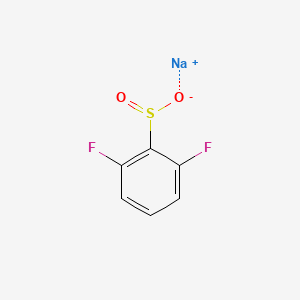
2,6-Difluorobenzenesulfinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3F2NaO2S. It is a derivative of benzenesulfinic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its utility in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Difluorobenzenesulfinic acid sodium salt typically involves the sulfonation of 2,6-difluorobenzene followed by neutralization with a sodium base. The general synthetic route can be summarized as follows:
Sulfonation: 2,6-Difluorobenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfinic acid group.
Neutralization: The resulting 2,6-difluorobenzenesulfinic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for precise addition of reagents and temperature control is common to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluorobenzenesulfinic acid sodium salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-difluorobenzenesulfonic acid.
Reduction: Reduction reactions can convert it to 2,6-difluorobenzenethiol.
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming sulfonamides, sulfones, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like amines, alcohols, and thiols can react with the sulfinic acid group under mild conditions.
Major Products
Oxidation: 2,6-Difluorobenzenesulfonic acid.
Reduction: 2,6-Difluorobenzenethiol.
Substitution: Various sulfonamides, sulfones, and other organosulfur compounds.
Applications De Recherche Scientifique
2,6-Difluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds. It serves as a sulfonylating agent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfinic acid group.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,6-Difluorobenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfinic acid group can form covalent bonds with various molecular targets, leading to the formation of stable products. In biological systems, it can interact with enzymes and proteins, modifying their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfinic acid sodium salt: Lacks the fluorine substituents, making it less reactive in certain chemical reactions.
2,4-Difluorobenzenesulfinic acid sodium salt: Similar structure but with fluorine atoms at different positions, leading to different reactivity and applications.
2,6-Difluorobenzenesulfonic acid sodium salt: An oxidized form of the compound with different chemical properties.
Uniqueness
2,6-Difluorobenzenesulfinic acid sodium salt is unique due to the presence of fluorine atoms, which enhance its reactivity and stability in various chemical reactions. The specific positioning of the fluorine atoms also influences its interaction with molecular targets, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H3F2NaO2S |
|---|---|
Poids moléculaire |
200.14 g/mol |
Nom IUPAC |
sodium;2,6-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H4F2O2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Clé InChI |
FHRYGPWVAFDGKN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C(=C1)F)S(=O)[O-])F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid](/img/structure/B13174449.png)
![2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13174456.png)
![Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13174460.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13174467.png)
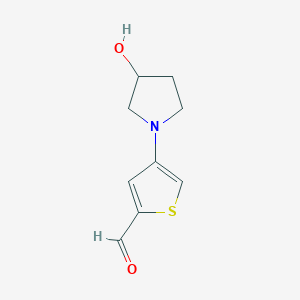
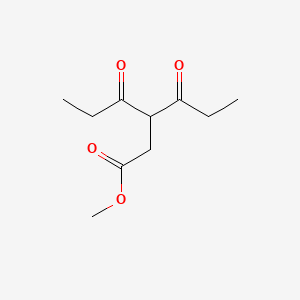
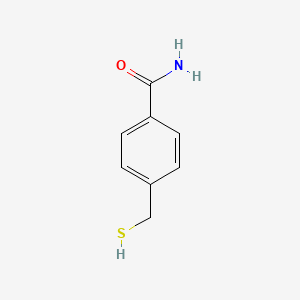
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13174513.png)
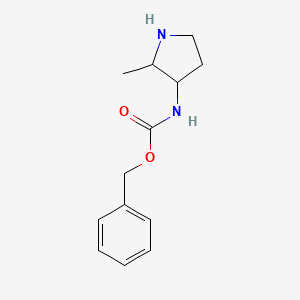
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
![N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)
